Butyl octadeca-9,12-dienoate
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Overview
Description
It is a long-chain fatty acid ester with the molecular formula C22H40O2 and a molecular weight of 336.5518 . This compound is characterized by the presence of two double bonds in the 9th and 12th positions of the octadecadienoic acid chain, which are in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl octadeca-9,12-dienoate can be synthesized through the esterification of octadecadienoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of butanol, allowing the water formed during the reaction to be continuously removed .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst .
Chemical Reactions Analysis
Types of Reactions
Butyl octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Butyl octadeca-9,12-dienoate has various applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Used as a plasticizer in the production of polymers and as a lubricant in various industrial applications
Mechanism of Action
The mechanism of action of butyl octadeca-9,12-dienoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Butyl stearate: An ester of stearic acid and butanol, lacking double bonds.
Butyl oleate: An ester of oleic acid and butanol, with one double bond.
Butyl linoleate: An ester of linoleic acid and butanol, similar to butyl octadeca-9,12-dienoate but with different double bond positions.
Uniqueness
This compound is unique due to its specific double bond positions and cis configuration, which confer distinct chemical and physical properties compared to other similar esters.
Properties
CAS No. |
2634-45-9 |
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Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
butyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h9-10,12-13H,3-8,11,14-21H2,1-2H3/b10-9-,13-12- |
InChI Key |
SVGGKWILBMPIJV-UTJQPWESSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCC |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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